molecular formula C15H22N2O4 B1682652 Tyrosylleucine CAS No. 17355-10-1

Tyrosylleucine

Cat. No.: B1682652
CAS No.: 17355-10-1
M. Wt: 294.35 g/mol
InChI Key: AUEJLPRZGVVDNU-STQMWFEESA-N
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Description

Tyrosylleucine trifluoroacetate (Tyr-Leu TFA) is a dipeptide compound composed of the amino acids tyrosine and leucine, with trifluoroacetate as a counterion. This compound has garnered attention due to its potent antidepressant-like activity and its ability to modulate depressive symptoms effectively .

Biochemical Analysis

Biochemical Properties

Tyrosylleucine interacts with various biomolecules in the body, including enzymes, proteins, and neurotransmitters. It has been found to activate serotonin, dopamine, and the GABA receptor system .

Cellular Effects

This compound influences cell function by modulating neurotransmitter systems. It has been shown to suppress activation of the hypothalamo-pituitary-adrenal axis by forced swim stress . It also enhances the proliferation of hippocampal progenitor cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It has been found that this compound does not affect hippocampal mRNA and protein expression of BDNF, a regulatory factor of both neurogenesis and depression-like behavior .

Temporal Effects in Laboratory Settings

It has been found to exhibit potent anxiolytic-like and antidepressant-like activities after oral administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to exhibit potent anxiolytic-like and antidepressant-like activities at doses of 0.3-3 mg/kg .

Metabolic Pathways

It has been found to interact with the serotonin, dopamine, and the GABA receptor system .

Transport and Distribution

It has been found to suppress activation of the hypothalamo-pituitary-adrenal axis by forced swim stress .

Subcellular Localization

It has been found to enhance the proliferation of hippocampal progenitor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrosylleucine trifluoroacetate typically involves the solid-phase peptide synthesis (SPPS) method. This method uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound trifluoroacetate follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of TFA in the cleavage and deprotection steps is crucial for obtaining the final product .

Chemical Reactions Analysis

Types of Reactions

Tyrosylleucine trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrosylleucine trifluoroacetate is unique due to its potent antidepressant-like activity and its ability to modulate depressive symptoms effectively. Its specific interaction with neurotransmitter systems sets it apart from other similar dipeptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEJLPRZGVVDNU-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938403
Record name N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17355-10-1
Record name L-Tyrosyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17355-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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